1-(2,5-difluorobenzyl)-4-phenylpiperazine
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Overview
Description
1-(2,5-Difluorobenzyl)-4-phenylpiperazine: is an organic compound classified as a piperazine derivative. This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms. It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents. With a molecular weight of 227.21 g/mol and a melting point of 108-110°C, it possesses distinctive physical properties . In biological research, it serves as a valuable tool for investigating the effects of various drugs on the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorobenzyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzyl bromide with piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorobenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or alkyl halides to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
1-(2,5-Difluorobenzyl)-4-phenylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in studies investigating the effects of various drugs on biological systems, particularly in receptor binding assays.
Medicine: It serves as a precursor in the development of potential therapeutic agents targeting specific receptors in the human body.
Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
1-(2,5-Difluorobenzyl)-4-phenylpiperazine acts as an agonist of the serotonin 5-HT2A receptor. Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine. These neurochemical changes impact behavior, mood, and cognition .
Comparison with Similar Compounds
- 1-(2,5-Difluorobenzyl)piperazine
- 1-(2,5-Dimethylphenyl)piperazine
- 1-(2,6-Difluorobenzyl)piperazine
Comparison: 1-(2,5-Difluorobenzyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the benzyl group, which influences its binding affinity and selectivity for the serotonin 5-HT2A receptor. Compared to similar compounds, it exhibits distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-15-6-7-17(19)14(12-15)13-20-8-10-21(11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHGZGUEUQCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354793 |
Source
|
Record name | 1-(2,5-difluorobenzyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415950-87-7 |
Source
|
Record name | 1-(2,5-difluorobenzyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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